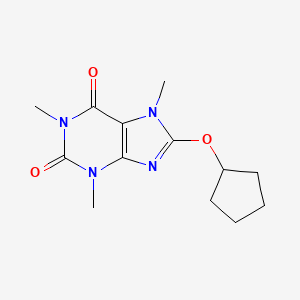

8-(Cyclopentyloxy)caffeine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73747-33-8 |

|---|---|

Molecular Formula |

C13H18N4O3 |

Molecular Weight |

278.31 g/mol |

IUPAC Name |

8-cyclopentyloxy-1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C13H18N4O3/c1-15-9-10(16(2)13(19)17(3)11(9)18)14-12(15)20-8-6-4-5-7-8/h8H,4-7H2,1-3H3 |

InChI Key |

DBMKBAZKDMFYLG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(N=C1OC3CCCC3)N(C(=O)N(C2=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 8 Cyclopentyloxy Caffeine

General Synthetic Routes for 8-Substituted Xanthines

The construction of the 8-substituted xanthine (B1682287) scaffold can be achieved through several established synthetic strategies, which can be broadly categorized into conventional multistep approaches and solid-phase synthesis techniques.

Conventional Multistep Synthetic Approaches

The most classical and widely employed route to 8-substituted xanthines is the Traube purine (B94841) synthesis, which begins with a pyrimidine (B1678525) precursor. This method involves the construction of the imidazole (B134444) ring onto a pre-existing, appropriately substituted pyrimidine ring. The key intermediate in many of these syntheses is a 5,6-diaminouracil (B14702) derivative. biointerfaceresearch.comnih.gov

Several variations of this approach exist:

Condensation with Carboxylic Acids: 5,6-Diaminouracil derivatives react with carboxylic acids or their activated forms (e.g., acid chlorides) to yield 6-amino-5-acylaminouracil intermediates. Subsequent intramolecular cyclization, typically induced by heating in the presence of a base like sodium hydroxide, affords the 8-substituted xanthine. nih.govfrontiersin.org

Condensation with Aldehydes: An alternative pathway involves the condensation of a 5,6-diaminouracil with an aldehyde to form a 5-(arylidene- or alkylidene-amino)-6-aminouracil, also known as a Schiff base. frontiersin.org This intermediate then undergoes oxidative cyclization to furnish the xanthine core. biointerfaceresearch.comnih.gov A variety of oxidizing agents can be employed for this step, including ferric chloride, iodine, or m-chloroperoxybenzoic acid (m-CPBA). clockss.org

Reaction with Orthoesters: The direct synthesis of 8-substituted xanthines can be accomplished by reacting 5,6-diaminouracils with trialkyl orthoesters. This method can often be performed in a single step, though it may require elevated temperatures. clockss.orgbeilstein-journals.org

One-Pot Procedures: To improve efficiency, one-pot methods have been developed where the 5,6-diaminouracil is reacted directly with an aldehyde under mild conditions, for instance, using bromo dimethylsulfonium bromide (BDMS), to yield the xanthine without the need to isolate intermediates. biointerfaceresearch.com

Microwave-assisted synthesis has emerged as a significant improvement for these cyclization reactions, dramatically reducing reaction times and often improving yields compared to conventional heating methods. beilstein-journals.org

Table 1: Overview of Conventional Synthetic Routes to 8-Substituted Xanthines

| Starting Pyrimidine | C1 Source for C8 | Key Intermediate | Cyclization Condition | Reference |

|---|---|---|---|---|

| 5,6-Diaminouracil | Carboxylic Acid / Acid Chloride | 6-Amino-5-acylaminouracil | Base-catalyzed dehydration (e.g., aq. NaOH, heat) | nih.govfrontiersin.org |

| 5,6-Diaminouracil | Aldehyde | 6-Amino-5-iminouracil (Schiff Base) | Oxidative cyclization (e.g., FeCl₃, I₂, m-CPBA) | biointerfaceresearch.comclockss.org |

| 5,6-Diaminouracil | Trialkyl Orthoester | Direct cyclization | Heating (conventional or microwave) | clockss.orgbeilstein-journals.org |

| 6-Amino-5-nitrosouracil | Carboxylic Acid Derivative | Acylated 6-amino-5-nitrosouracil | Reductive cyclodehydration | clockss.org |

Solid-Phase Synthetic Strategies for Xanthine Derivatives

Solid-phase organic synthesis (SPOS) offers a powerful platform for the generation of large libraries of xanthine derivatives for high-throughput screening. sigmaaldrich.combachem.comrsc.org In this approach, the xanthine scaffold or a precursor is covalently attached to an insoluble polymer support. sigmaaldrich.com The synthesis proceeds through sequential chemical transformations, where excess reagents and byproducts are easily removed by simple filtration and washing of the resin-bound product. google.com

A typical solid-phase synthesis of xanthines might involve anchoring a uracil (B121893) or imidazole precursor to the resin. Subsequent steps, such as N-alkylation, cyclization to form the second ring of the purine system, and introduction of the C8-substituent, are performed on the solid support. biointerfaceresearch.comresearchgate.net The final step involves cleavage of the target molecule from the resin, often under conditions that also remove any protecting groups used during the synthesis. sigmaaldrich.comgoogle.com This methodology allows for the systematic introduction of multiple points of diversity into the xanthine structure, making it a highly attractive strategy for medicinal chemistry programs. researchgate.net

Specific Synthesis of 8-(Cyclopentyloxy)phenyl Substituted Xanthine Derivatives

The synthesis of xanthines bearing a cyclopentyloxy group can be approached by either forming the ether linkage directly at the C8 position or by incorporating a pre-functionalized cyclopentyloxy-bearing aromatic ring.

Strategies for Incorporating Cyclopentyloxy Moieties onto the Xanthine Core

A direct method for synthesizing 8-alkoxyxanthines involves the nucleophilic substitution of a leaving group at the C8 position. The most common precursor for this reaction is an 8-haloxanthine, such as 8-bromocaffeine. A series of 8-(substituted)aryloxycaffeine derivatives have been successfully prepared through a modified Ullmann reaction, which involves the condensation of 8-bromocaffeine with various substituted phenols. researchgate.net This strategy could theoretically be adapted for the synthesis of 8-(cyclopentyloxy)caffeine by reacting 8-bromocaffeine with cyclopentanol (B49286) in the presence of a suitable base.

Another approach involves the synthesis starting from 8-hydroxyxanthine. The hydroxyl group at the C8 position, while being a part of the purine N-oxide tautomer, can undergo O-alkylation under specific conditions to yield 8-alkoxyxanthine derivatives. acs.orgcapes.gov.br

Reaction Pathways Involving Substituted Phenyl Rings

A well-documented strategy for preparing xanthines with a cyclopentyloxy group involves its placement on a phenyl ring that is subsequently attached to the C8 position of the xanthine core. This method provides a versatile route to a wide range of analogues for structure-activity relationship (SAR) studies. researchgate.net

The synthesis of 8-[4-(cyclopentyloxy)-3-methoxyphenyl]-1,3-dimethylxanthine exemplifies this approach. researchgate.net The key steps are:

Preparation of the Aldehyde: The required 4-(cyclopentyloxy)-3-methoxybenzaldehyde is synthesized via a Williamson ether synthesis, where 3-methoxy-4-hydroxybenzaldehyde (vanillin) is alkylated with cyclopentyl bromide in the presence of a base like potassium carbonate.

Condensation and Cyclization: The resulting aldehyde is then condensed with 5,6-diamino-1,3-dimethyluracil. The intermediate Schiff base undergoes oxidative cyclization to yield the target 8-(cyclopentyloxy)phenyl xanthine derivative. researchgate.net

This modular approach allows for the synthesis of various derivatives by simply changing the starting diaminouracil or the substituted benzaldehyde.

Table 2: Synthesis of 8-(Cyclopentyloxy)phenyl Xanthine Derivatives

| Diaminouracil Precursor | Substituted Benzaldehyde | Resulting Xanthine Product | Reference |

|---|---|---|---|

| 5,6-Diamino-1,3-dimethyluracil | 4-(Cyclopentyloxy)-3-methoxybenzaldehyde | 8-[4-(Cyclopentyloxy)-3-methoxyphenyl]-1,3-dimethylxanthine | researchgate.net |

| 5,6-Diamino-1-propyl-3-methyluracil | 4-(Cyclopentyloxy)-3-methoxybenzaldehyde | 8-[4-(Cyclopentyloxy)-3-methoxyphenyl]-3-methyl-1-propylxanthine | researchgate.net |

| 5,6-Diamino-1,3-dimethyluracil | 3-(Cyclopentyloxy)benzaldehyde | 8-[3-(Cyclopentyloxy)phenyl]-1,3-dimethylxanthine | researchgate.net |

| 5,6-Diamino-1,3-dimethyluracil | 2-(Cyclopentyloxy)benzaldehyde | 8-[2-(Cyclopentyloxy)phenyl]-1,3-dimethylxanthine | researchgate.net |

Targeted Chemical Modifications for Functional and Selectivity Studies

Targeted chemical modifications of the this compound scaffold are essential for optimizing pharmacological properties such as potency and receptor selectivity. The substituent at the C8 position is a primary determinant of the compound's interaction with biological targets, particularly adenosine (B11128) receptors. beilstein-journals.org

Structure-activity relationship (SAR) studies on 8-alkoxy and 8-aryloxy caffeine (B1668208) derivatives have provided valuable insights. For instance, the introduction of various substituted aryl ethers at the C8 position of caffeine has led to compounds with diverse biological activities, including antibacterial and analgesic effects. researchgate.net The electronic nature and steric bulk of the substituent on the aryl ring significantly influence these activities.

In a series of 8-(cyclopentyloxy)phenyl-xanthines, the position of the cyclopentyloxy group on the phenyl ring was shown to be critical for affinity at A2A adenosine receptors. The study revealed that placing the cyclopentyloxy group at the para-position of the phenyl ring, especially in combination with an ortho-methoxy group, resulted in the highest affinity and selectivity for the A2A receptor subtype over the A1 subtype. researchgate.net

Table 3: Structure-Activity Relationship Data for Selected 8-Substituted Xanthines

| Compound | C8-Substituent | Biological Activity Data | Reference |

|---|---|---|---|

| 8-[4-(Cyclopentyloxy)-3-methoxyphenyl]-1,3-dimethylxanthine | 4-(Cyclopentyloxy)-3-methoxyphenyl | A₂A Receptor Affinity (Kᵢ) = 100 nM | researchgate.net |

| 8-[4-(Cyclopentyloxy)-3-methoxyphenyl]-3-methyl-1-propylxanthine | 4-(Cyclopentyloxy)-3-methoxyphenyl | A₂A Receptor Affinity (Kᵢ) = 150 nM | researchgate.net |

| 8-(5-Chloropyridin-3-yloxy)caffeine | 5-Chloropyridin-3-yloxy | Antibacterial MIC (S. enteritidis) = 15.6 µg/mL | researchgate.net |

| 8-(Quinolin-8-yloxy)caffeine | Quinolin-8-yloxy | Strong Topoisomerase II Inhibition | researchgate.net |

These findings underscore the importance of systematic modification of the C8-substituent to fine-tune the biological profile of xanthine-based compounds. The functionalized congener approach, where a reactive group is introduced at the end of a chain on the C8-substituent, provides a powerful method for creating a wide array of derivatives for extensive SAR exploration. nih.gov

Introduction of Diverse Substituents at the 8-Position

The functionalization of the 8-position of the caffeine scaffold is a key strategy for creating new chemical entities. The reactivity of 8-halocaffeine intermediates allows for the introduction of a wide variety of substituents through nucleophilic substitution reactions. This approach has been used to synthesize derivatives with diverse functionalities, including different aryl ethers, amines, and other heterocyclic systems.

A prevalent method involves the Ullmann condensation reaction, where an 8-halocaffeine, such as 8-bromocaffeine, is coupled with a phenolic compound in the presence of a copper catalyst to form an 8-aryloxycaffeine derivative. researchgate.netredalyc.org Similarly, reactions with various alcohols and amines as nucleophiles lead to a broad spectrum of 8-substituted caffeine molecules. researchgate.net For example, 8-fluorocaffeine has been reacted with amines and alcohols under reflux conditions to produce various 8-substituted derivatives in moderate to high yields. researchgate.net

The introduction of a phenyl group at the 8-position, which can be further substituted, is also a common modification. A series of 8-(substituted-phenyl)xanthines have been synthesized to explore the effects of different substitution patterns on the phenyl ring. researchgate.net These syntheses demonstrate the versatility of the xanthine core in accommodating a wide range of chemical moieties at the 8-position, thereby enabling fine-tuning of the molecule's structure.

Table 1: Examples of 8-Position Substituents and Synthetic Methods

| 8-Position Substituent Type | Starting Materials | Reaction Type | Reference |

|---|---|---|---|

| 8-Aryloxy | 8-Bromocaffeine, Substituted Phenols | Modified Ullmann Reaction | researchgate.net |

| 8-Amino (cyclic/acyclic) | 8-Fluorocaffeine, Amines | Nucleophilic Substitution | researchgate.net |

| 8-Alkoxy | 8-Fluorocaffeine, Alcohols | Nucleophilic Substitution | researchgate.net |

| 8-(Substituted-phenyl) | 1,3-dimethyl-5,6-diaminouracil, Substituted Carboxylic Acids | Condensation | nih.gov |

| 8-(4-bromophenoxy) | 8-Bromocaffeine, Bromophenol | Nucleophilic Aromatic Substitution (Ullmann) | redalyc.org |

Synthesis of Hybrid Analogues Combining Xanthine and Other Structural Motifs

The synthesis of hybrid molecules that incorporate the caffeine or xanthine scaffold with other distinct structural motifs represents a sophisticated approach to creating novel compounds. This strategy involves linking the caffeine unit, typically via the C8-position, to another chemical entity known for its own specific properties.

One example is the creation of 8-caffeinyl chalcone (B49325) hybrid conjugates. The synthesis of these molecules involves a multi-step process that begins with the preparation of 8-bromocaffeine. researchgate.net Separately, chalcones are synthesized and then coupled with the 8-bromocaffeine intermediate to yield the final hybrid compound. researchgate.net This modular approach allows for structural diversity in both the caffeine and chalcone portions of the final molecule.

Another notable class of hybrid analogues involves the integration of a 1,2,3-triazole ring. The synthesis of 8-caffeinyl-triazolylmethoxy hybrid conjugates has been reported, starting from the bromination of caffeine. nih.gov The resulting 8-bromocaffeine is then used in a series of reactions, including a click chemistry approach, to link it to a triazole moiety that can bear various N-alkyl or N-aryl residues. nih.govresearchgate.net These hybrid structures are composed of three distinct parts: the caffeinyl core, the 1,2,3-triazole linker, and a variable terminal residue. nih.gov

Table 2: Examples of Caffeine-Based Hybrid Analogues

| Hybrid Type | Key Structural Motifs | Synthetic Strategy | Reference |

|---|---|---|---|

| Caffeinyl-Chalcone | Caffeine, Chalcone | Coupling of 8-bromocaffeine with synthesized chalcones. | researchgate.net |

| Caffeinyl-Triazole | Caffeine, 1,2,3-Triazole | Bromination of caffeine followed by multi-step synthesis including click chemistry to introduce the triazole ring. | nih.gov |

| Caffeinyl-Gramine | Caffeine, Gramine (B1672134), 1,2,3-Triazole | Click chemistry to link caffeine and gramine via a triazole ring. | researchgate.net |

Structure Activity Relationship Sar Studies and Rational Drug Design Approaches

Elucidation of Structural Determinants for Adenosine (B11128) Receptor Affinity and Selectivity

The affinity and selectivity of a xanthine-based ligand are dictated by the interplay of substituents at the N1, N3, N7, and C8 positions. Modifications at these sites influence how the molecule fits into the binding pockets of the various adenosine receptor subtypes, which, despite their similarities, possess distinct topographies.

The substituent at the C8-position plays a pivotal role in tuning the pharmacological profile of xanthine (B1682287) derivatives. Research has extensively demonstrated that bulky, lipophilic groups at this position are generally well-tolerated and can significantly enhance binding affinity.

The impact of an 8-cycloalkyl group is well-documented. For instance, replacing the hydrogen at the C8-position of 1,3-dipropylxanthine (B15781) with a cyclopentyl group leads to 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX), a compound renowned for its high affinity and remarkable selectivity for the A1 adenosine receptor. nih.gov Similarly, the introduction of 8-cycloalkyl substituents like cyclopentyl or cyclohexyl onto the caffeine (B1668208) scaffold markedly increases activity at the A2A receptor. nih.gov 8-Cyclohexylcaffeine, for example, is a potent and highly selective antagonist for the A2A receptors found on human platelets. nih.gov This highlights that the cycloalkyl moiety itself is a key feature for potent adenosine receptor antagonism.

The introduction of an oxygen atom to form a cyclopentyloxy group, as in 8-(cyclopentyloxy)caffeine, represents a significant structural modification compared to an 8-cyclopentyl group. This ether linkage introduces several changes:

Electronic Properties: The electronegative oxygen atom alters the electron distribution of the substituent, potentially allowing for different interactions, such as hydrogen bonding with acceptor groups within the receptor binding site.

Conformational Flexibility: The C-O-C bond provides additional rotational freedom compared to a direct C-C bond, which may allow the cyclopentyl ring to adopt a more optimal orientation within the binding pocket.

Polarity: The ether linkage increases the local polarity of the C8-substituent, which could influence interactions with both polar and non-polar residues in the receptor.

| Compound | N1, N3, N7 Substituents | C8-Substituent | Primary Receptor Target(s) | Key Finding | Reference(s) |

| Caffeine | 1,3,7-Trimethyl | -H | A1, A2A (Non-selective) | Baseline compound, moderate affinity. | nih.gov |

| 8-Cyclohexylcaffeine | 1,3,7-Trimethyl | -Cyclohexyl | A2A | Markedly increased A2A affinity and selectivity. | nih.gov |

| DPCPX | 1,3-Dipropyl, 7-H | -Cyclopentyl | A1 | Potent and highly selective A1 antagonist. | nih.gov |

| 8-(p-sulfophenyl)theophylline | 1,3-Dimethyl, 7-H | -p-Sulfophenyl | A1 | Phenyl group enhances affinity; sulfo group adds solubility and directs A1 selectivity. | nih.gov |

| Caffeine derivative | 1,3,7-Trimethyl | -Phenoxymethyl | A1 | Oxygen position in the linker favors A1 selectivity. | nih.gov |

| Caffeine derivative | 1,3,7-Trimethyl | -Benzyloxy | A1 | Unsubstituted benzyloxy linker showed high A1 affinity. | nih.gov |

Achieving selectivity between the A1 and A2A receptor subtypes is a primary goal in the design of xanthine-based antagonists, as these receptors often mediate different physiological effects. Several strategies have proven effective:

Modification of N1 and N3 Substituents: The classic example is the comparison between theophylline (B1681296) (1,3-dimethyl) and its 1,3-dipropyl derivatives. Elongating the alkyl chains from methyl to propyl generally increases affinity, particularly at the A1 receptor. nih.gov

Exploitation of the C8-Position: The C8-substituent extends into a region of the binding pocket that differs significantly between A1 and A2A receptors. A1 receptors can accommodate bulky, compact cycloalkyl groups like cyclopentyl, leading to high affinity and selectivity (as seen with DPCPX). nih.gov

Targeting the A2A Receptor: To achieve A2A selectivity, different modifications at the C8-position are required. For instance, extending the C8-position with longer, more linear, or functionalized groups, such as styryl moieties, has been shown to confer A2A selectivity. nih.gov The addition of a 7-methyl group to the xanthine core, as in caffeine, also tends to favor A2A receptor recognition over the corresponding 7-H analogues. nih.govnih.gov

Structure-Based Design: With the availability of high-resolution crystal structures for the A2A receptor, structure-based drug design has become a powerful tool. frontiersin.org This approach allows for the rational design of ligands that can form specific interactions with residues unique to the A2A binding pocket, thereby enhancing selectivity over the A1 subtype, for which such structural data has been more elusive.

For a molecule like this compound, achieving A2A selectivity would likely involve strategies that leverage the caffeine (1,3,7-trimethyl) scaffold, which is already biased towards A2A receptors, while optimizing the interactions of the cyclopentyloxy group within the A2A binding site.

Quantitative Structure-Activity Relationship (QSAR) Applications

QSAR studies are computational methods that correlate the chemical structure of compounds with their biological activity. These models are invaluable in drug discovery for predicting the activity of novel compounds and for providing insights into the structural features that drive potency and selectivity.

QSAR models for adenosine receptor ligands are typically built using a training set of xanthine derivatives with known binding affinities. The chemical structure of each molecule is represented by a set of numerical values known as molecular descriptors. These can include physicochemical properties, electronic properties, and topological indices.

| Descriptor Type | Examples | Information Encoded |

| Physicochemical | LogP, Molar Refractivity (MR), Polar Surface Area (PSA) | Hydrophobicity, size/bulk, polarity |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Electron distribution, reactivity |

| Topological | Molecular Connectivity Indices, Wiener Index | Atom connectivity, branching, shape |

| Steric | Sterimol Parameters (L, B1, B5) | 3D shape and size of substituents |

By applying statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that links these descriptors to the binding affinity (often expressed as pKi or pIC50). This equation can then be used to predict the affinity of new, unsynthesized xanthine derivatives, allowing researchers to prioritize the synthesis of the most promising candidates.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D structure of the ligands. In these approaches, a set of aligned molecules is placed in a 3D grid, and the steric and electrostatic interaction fields are calculated at each grid point.

The resulting field values are then correlated with the biological activity. The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions in space where certain properties are predicted to enhance or diminish activity:

Steric Maps: Show areas where bulky groups are favored (e.g., green contours) or disfavored (e.g., yellow contours).

Electrostatic Maps: Indicate where positive charges (blue contours) or negative charges (red contours) are beneficial for activity.

For xanthine-based adenosine antagonists, 3D-QSAR studies can reveal crucial insights. For example, a model might show a large, green steric contour in the region of the C8-substituent, confirming that bulky groups in this area increase binding affinity. It might also show a blue electrostatic contour near a specific part of the ligand, suggesting that an electropositive group at that position could form a favorable interaction with a negatively charged residue in the receptor active site.

Principles of Rational Drug Design for Novel Xanthine-Based Ligands

The rational design of novel xanthine-based ligands like this compound is guided by an iterative process that integrates chemical synthesis, biological testing, and computational modeling. The core principles include:

Scaffold-Based Approach: The xanthine core is used as a privileged scaffold, a molecular framework known to bind to the target class (adenosine receptors). The design process focuses on modifying the substituents at key positions (N1, N3, N7, C8). biointerfaceresearch.com

Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. For example, replacing a phenyl group at C8 with a heteroaromatic ring.

Structure-Activity Relationship (SAR) Exploration: A systematic synthetic exploration around the scaffold is performed. For instance, a series of 8-alkoxycaffeine derivatives with varying cycloalkyl ring sizes (cyclobutoxy, cyclopentyloxy, cyclohexyloxy) could be synthesized to determine the optimal ring size for receptor affinity.

Structure-Based Drug Design (SBDD): When the 3D structure of the target receptor is known (as is the case for the A2A receptor), ligands can be designed to fit precisely into the binding site. frontiersin.org Docking simulations can be used to predict the binding mode and affinity of designed molecules like this compound, guiding the design of derivatives with improved interactions.

Ligand-Based Drug Design (LBDD): In the absence of a receptor structure (historically the case for the A1 receptor), design is based on the knowledge of other active ligands. Pharmacophore models, which define the essential 3D arrangement of features required for binding, and QSAR models are key LBDD tools.

By combining these principles, medicinal chemists can efficiently navigate the chemical space around the xanthine scaffold to develop novel compounds with optimized potency, selectivity, and drug-like properties for potential therapeutic applications.

Optimization of Potency and Efficacy through Molecular Modification

The core principle behind the SAR of 8-substituted xanthines lies in the observation that the introduction of various functional groups at this position can dramatically alter the compound's affinity and selectivity for different biological targets, most notably adenosine receptors. nih.govnih.gov The xanthine scaffold itself serves as a versatile framework, and modifications at the N1, N3, and N7 positions are also common strategies to fine-tune activity. dergipark.org.tr However, the C-8 position offers a key vector for introducing diverse substituents that can interact with specific binding pockets in target proteins.

In the case of this compound, the cyclopentyloxy group is a critical determinant of its pharmacological profile. Research into 8-alkoxy and 8-cycloalkoxy xanthine derivatives has demonstrated that the nature of the substituent at the 8-position directly influences the potency and selectivity, particularly for adenosine A1 and A2A receptors. For instance, the introduction of bulky cycloalkyl residues at this position has been shown to confer selectivity for the adenosine A1 receptor. nih.gov

A study on a series of 8-(cyclopentyloxy)phenyl-xanthine derivatives provided valuable insights into the SAR of this class of compounds. The affinity of these compounds for A1 and A2A adenosine receptors was evaluated using radioligand binding assays. The results, summarized in the table below, illustrate how modifications to the phenyl ring, in conjunction with the cyclopentyloxy group, affect receptor binding affinity.

| Compound | Structure | A1 Receptor Affinity (Ki, nM) | A2A Receptor Affinity (Ki, nM) | Selectivity (A1/A2A) |

|---|---|---|---|---|

| 8-[4-(Cyclopentyloxy)-3-methoxyphenyl]-1,3-dimethylxanthine | Caffeine core with a 4-(cyclopentyloxy)-3-methoxyphenyl group at the 8-position | >100000 | 100 | >1000 |

| 8-[4-(Cyclopentyloxy)-3-methoxyphenyl]-3-methyl-1-propylxanthine | 1-propyl, 3-methylxanthine (B41622) core with a 4-(cyclopentyloxy)-3-methoxyphenyl group at the 8-position | >150000 | 150 | >1000 |

The data reveals that 8-[4-(cyclopentyloxy)-3-methoxyphenyl]-1,3-dimethylxanthine, a close analog of this compound, exhibits high affinity and remarkable selectivity for the A2A adenosine receptor over the A1 subtype. researchgate.net This high selectivity is a key objective in rational drug design, as it can lead to a more targeted therapeutic effect with a reduced potential for off-target side effects. The study also highlighted that the substitution pattern on the 8-phenyl group significantly influences the affinity and selectivity, with the A2A receptor accommodating bulkier substituents more readily than the A1 receptor. nih.govresearchgate.net

Further research on other 8-alkoxycaffeine analogs has shown their potential as inhibitors of monoamine oxidase (MAO), with a notable selectivity for MAO-B. nih.gov This suggests that while the primary focus for many 8-substituted xanthines has been adenosine receptors, these compounds can be rationally designed to interact with other important enzyme systems.

Consideration of In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Design

In modern drug discovery, the optimization of a compound's potency and efficacy is intrinsically linked to the early consideration of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A compound with excellent target affinity may fail in development if it is poorly absorbed, rapidly metabolized, or has an unfavorable distribution profile. Therefore, rational drug design incorporates strategies to predict and improve these pharmacokinetic parameters.

For xanthine derivatives, including this compound, key ADME properties that are often evaluated in vitro include metabolic stability, membrane permeability, and potential for drug-drug interactions. The lipophilicity of a compound, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences both its absorption and distribution. The introduction of the cyclopentyloxy group at the C-8 position of caffeine is expected to increase its lipophilicity compared to the parent molecule.

Computational tools are frequently employed in the early stages of drug design to predict the ADME properties of novel compounds. For instance, the SwissADME online calculator can be used to estimate various physicochemical and pharmacokinetic parameters. dergipark.org.tr The table below presents predicted ADME properties for a selection of 8-substituted xanthine derivatives, illustrating the kind of data considered during the design phase.

| Compound | Molecular Weight (g/mol) | logP (XLOGP3) | Topological Polar Surface Area (TPSA) | Lipinski's Rule of Five Violations |

|---|---|---|---|---|

| Caffeine | 194.19 | -0.07 | 61.83 Ų | 0 |

| 8-Methoxycaffeine | 224.22 | 0.15 | 71.06 Ų | 0 |

| 8-(Benzyloxy)caffeine | 300.32 | 2.13 | 71.06 Ų | 0 |

| 8-[4-(Cyclopentyloxy)-3-methoxyphenyl]-1,3-dimethylxanthine | 412.46 | 3.45 | 89.52 Ų | 0 |

Note: The values in this table are predicted using computational models and serve as an illustration of the parameters considered in rational drug design.

The predicted data suggests that while the addition of the cyclopentyloxy and methoxyphenyl groups increases the molecular weight and lipophilicity of the caffeine scaffold, the resulting compound, 8-[4-(Cyclopentyloxy)-3-methoxyphenyl]-1,3-dimethylxanthine, is still predicted to adhere to Lipinski's Rule of Five, which is a guideline for estimating the drug-likeness of a chemical compound. dergipark.org.tr

Preclinical Pharmacological Investigations of 8 Cyclopentyloxy Caffeine and Its Analogues

In Vitro Receptor Binding Assays

The primary mechanism of action for caffeine (B1668208) and its xanthine (B1682287) analogues is the antagonism of adenosine (B11128) receptors. In vitro receptor binding assays are crucial for determining the affinity and selectivity of these compounds for the four human adenosine receptor subtypes: A₁, A₂ₐ, A₂B, and A₃.

Radioligand Binding Studies for Human Recombinant Adenosine Receptor Subtypes

Radioligand binding studies are used to characterize the interaction of compounds with specific receptor subtypes. These assays involve incubating a radiolabeled ligand (a molecule that binds to the receptor) with membranes from cells expressing a specific human recombinant adenosine receptor subtype. The test compound, such as an 8-cycloalkylxanthine, is then added to measure its ability to displace the radioligand.

Research on analogues of 8-(cyclopentyloxy)caffeine has demonstrated that the nature of the substituent at the 8-position of the xanthine ring is a critical determinant of affinity and selectivity for adenosine receptor subtypes. For instance, 8-cyclopentyltheophylline (CPT), a close analogue of 8-cyclopentylcaffeine, has been extensively studied and shows a high affinity for the A₁ adenosine receptor.

Competition Binding Experiments to Determine Affinity Constants (Ki)

Competition binding experiments are performed to determine the affinity constant (Ki) of a compound for a receptor. The Ki value represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand and is an inverse measure of binding affinity—a lower Ki value indicates a higher affinity.

Studies on 8-cycloalkylxanthine analogues have yielded specific Ki values that highlight their potency and selectivity. 8-Cyclopentyl-1,3-dimethylxanthine (also known as 8-cyclopentyltheophylline or CPT), an analogue differing from 8-cyclopentylcaffeine only by the absence of a methyl group at the N7 position, is a potent and selective antagonist for the A₁ adenosine receptor. In contrast, introducing a cycloalkyl substituent to the caffeine structure can enhance activity at the A₂ₐ receptor. For example, 8-cyclohexylcaffeine is noted for its selectivity for A₂ receptors.

Table 1: Adenosine Receptor Affinity (Ki) of 8-Cyclopentyltheophylline (CPT)

| Compound Name | Receptor Subtype | Ki (nM) |

|---|---|---|

| 8-Cyclopentyl-1,3-dimethylxanthine (CPT) | Adenosine A₁ | 10.9 |

| 8-Cyclopentyl-1,3-dimethylxanthine (CPT) | Adenosine A₂ | 1440 |

Data sourced from MedChemExpress.

This table demonstrates the significant selectivity of CPT for the A₁ receptor over the A₂ receptor, with over a 130-fold difference in affinity. researchgate.net

Cellular and Biochemical Studies

Following receptor binding, it is essential to assess the functional consequences of this interaction within a cellular context. These studies investigate how a compound modulates intracellular signaling pathways and its effects on various enzymes.

Assessment of Intracellular Signaling Pathway Modulation in Cell Lines

Adenosine receptors are G protein-coupled receptors that modulate the activity of adenylyl cyclase, the enzyme responsible for synthesizing cyclic adenosine monophosphate (cAMP). A₁ and A₃ receptors typically couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Conversely, A₂ₐ and A₂B receptors couple to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.

As antagonists, 8-cycloalkylxanthines like CPT block the inhibitory effect of adenosine at A₁ receptors. In a cellular assay, this would be observed as a prevention of the adenosine-induced decrease in cAMP levels. The antagonism of A₁ receptors by CPT has been shown to prevent the inhibition of adenylate cyclase. nih.gov This modulation of the cAMP pathway is a key element of the stimulant effects of xanthine derivatives.

Enzyme Activity Assays for Phosphodiesterases and Other Targets

Xanthines, including caffeine, are known to be non-selective inhibitors of phosphodiesterases (PDEs). researchgate.net PDEs are enzymes that break down cAMP and cyclic guanosine (B1672433) monophosphate (cGMP), thereby terminating their signaling roles. By inhibiting PDEs, xanthines can cause an increase in intracellular levels of these second messengers. However, the concentrations required for significant PDE inhibition are generally higher than those needed for adenosine receptor antagonism. nih.gov

Enzyme activity assays for analogues like 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX) have shown that it does not significantly inhibit soluble cAMP-phosphodiesterase activity even at high concentrations, indicating that its primary pharmacological effect is mediated through adenosine receptor blockade rather than PDE inhibition. nih.gov

In Vivo Preclinical Models (Non-Human Animal Studies)

In vivo studies in animal models are critical for understanding the physiological and behavioral effects of a compound. For adenosine receptor antagonists, these studies often focus on effects related to the central nervous system, such as sleep, wakefulness, and locomotor activity.

A study comparing the effects of 8-cyclopentyltheophylline (CPT) with caffeine in rats demonstrated that CPT produced sleep suppression similar to caffeine, although with a lower magnitude at equivalent doses. These findings support the hypothesis that the stimulant effects of xanthines are mediated by adenosine receptor blockade. The research further suggested that A₁ receptor blockade may be more significant for these effects, as the behavioral outcomes of the selective A₁ antagonist CPT were comparable to those of non-selective antagonists like caffeine.

Investigations on Central Nervous System Activity and Behavioral Alterations in Rodents

Limited direct research on this compound makes it necessary to infer its potential central nervous system (CNS) effects from studies on structurally similar caffeine analogues. Caffeine, a well-known CNS stimulant, exerts its effects primarily through the antagonism of adenosine receptors. wikipedia.orgquora.com Preclinical studies in rodents have demonstrated that caffeine can modulate sleep, locomotor activity, and anxiety-like behaviors.

One related analogue, 8-cyclopentyltheophylline (CPT), has been shown to produce sleep suppression in rats, an effect qualitatively similar to that of caffeine, suggesting a shared mechanism of adenosine receptor blockade. nih.gov Another analogue, 8-(3-chlorostyryl)caffeine (B119740) (CSC), has demonstrated neuroprotective effects in a mouse model of Parkinson's disease, highlighting the diverse potential of 8-substituted caffeine derivatives. nih.gov

The behavioral effects of caffeine in rodents are often biphasic. Low to moderate doses typically increase locomotor activity, while very high doses can lead to a decrease in activity. researchgate.net Furthermore, studies using models such as the elevated plus-maze have indicated that caffeine can have anxiogenic (anxiety-producing) effects in rodents. conductscience.com The specific behavioral profile of this compound remains to be elucidated through direct preclinical investigation.

Table 1: Summary of CNS and Behavioral Effects of Caffeine and Analogues in Rodents

| Compound | Animal Model | Key Findings |

| Caffeine | Rats, Mice | Increased alertness, biphasic effects on locomotor activity, anxiogenic-like effects. wikipedia.orgresearchgate.netconductscience.com |

| 8-Cyclopentyltheophylline (CPT) | Rats | Produced sleep suppression similar to caffeine. nih.gov |

| 8-(3-Chlorostyryl)caffeine (CSC) | Mice | Attenuated neurotoxicity in a Parkinson's disease model. nih.gov |

Evaluation of Bronchospasmolytic Effects in Preclinical Respiratory Models (e.g., Rats)

Studies on novel 8-(proline/pyrazole)-substituted xanthine analogues have demonstrated significant protection against histamine-induced bronchospasm in guinea pigs. nih.goveurekaselect.com These findings suggest that modifications at the 8-position of the xanthine core can yield compounds with potent bronchospasmolytic properties. The mechanism is often attributed to the antagonism of adenosine receptors in the airways, leading to smooth muscle relaxation. Given its structural similarity, it is plausible that this compound could exhibit similar effects, though this requires experimental verification.

Table 2: Bronchospasmolytic Activity of 8-Substituted Xanthine Derivatives

| Compound Class | Preclinical Model | Outcome |

| 8-(Proline/pyrazole)-substituted xanthines | Guinea Pigs | Significant protection against histamine-induced bronchospasm. nih.goveurekaselect.com |

Analysis of Cellular and Molecular Profiles in Biological Fluids (e.g., Bronchoalveolar Lavage Fluid)

There is currently no specific data from preclinical studies on the analysis of cellular and molecular profiles in biological fluids, such as bronchoalveolar lavage (BAL) fluid, following the administration of this compound.

In broader research involving caffeine, BAL fluid analysis has been utilized to investigate inflammatory responses in the lungs. For instance, in a study on hyperoxia-exposed developing mouse lungs, caffeine treatment was associated with increased inflammation in the BAL fluid. researchgate.net Another study in a rat model of LPS-induced amnionitis showed that postnatal caffeine administration had an anti-inflammatory effect, evidenced by changes in cytokine levels in the lungs. nih.gov These studies underscore the utility of BAL fluid analysis in characterizing the pulmonary effects of xanthine derivatives. Future preclinical investigations of this compound would likely employ such techniques to assess its impact on airway inflammation and cellular composition.

Metabolic Pathways and Enzyme Interactions in Research Models

Cytochrome P450 Enzyme System in Xanthine (B1682287) Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, plays a crucial role in the metabolism of a wide array of xenobiotics, including drugs and dietary compounds. wikipedia.orgpfizer.com For xanthine derivatives like caffeine (B1668208), the CYP1A2 and CYP2A6 isoenzymes are of particular importance. dnapal.meclinpgx.org

CYP1A2 is the principal enzyme responsible for the initial steps of caffeine metabolism in humans, accounting for approximately 95% of its primary metabolism. clinpgx.orgdnalife.academy The major metabolic pathway is N-demethylation, which involves the removal of methyl groups from the xanthine ring structure. dnalife.academytaylorandfrancis.com In the case of caffeine (1,3,7-trimethylxanthine), CYP1A2 catalyzes the conversion to its primary metabolite, paraxanthine (B195701) (1,7-dimethylxanthine), through N3-demethylation. clinpgx.orgdnalife.academy This pathway accounts for about 70-80% of caffeine metabolism. clinpgx.orgdnalife.academy

Given the structural similarity, it is highly probable that the methyl groups on the xanthine core of 8-(cyclopentyloxy)caffeine would also be substrates for CYP1A2-mediated N-demethylation. The large cyclopentyloxy group at the C8 position might influence the binding affinity and orientation of the molecule within the active site of the CYP1A2 enzyme, potentially altering the rate and regioselectivity of demethylation compared to caffeine.

Table 1: Major CYP1A2-Mediated Reactions in Caffeine Metabolism

| Substrate | Primary Metabolite | Reaction Type | Percentage of Metabolism |

|---|---|---|---|

| Caffeine (1,3,7-trimethylxanthine) | Paraxanthine (1,7-dimethylxanthine) | N3-demethylation | ~70-80% |

| Caffeine (1,3,7-trimethylxanthine) | Theobromine (B1682246) (3,7-dimethylxanthine) | N1-demethylation | ~7-8% |

This table summarizes the primary metabolic pathways of caffeine mediated by CYP1A2, which serves as a predictive model for the potential N-demethylation of this compound.

Following the initial N-demethylation by CYP1A2, the resulting dimethylxanthine metabolites of caffeine, such as paraxanthine, undergo further metabolism. CYP2A6 is known to be involved in the metabolism of these secondary metabolites. dnapal.menih.gov For instance, caffeine can be used as a probe to determine CYP2A6 activity by measuring the ratio of its metabolites, 1,7-dimethylurate (17U) to 1,7-dimethylxanthine (17X), as the formation of 17U from 17X is primarily catalyzed by CYP2A6. nih.gov

Therefore, it is anticipated that the demethylated metabolites of this compound would be further processed by CYP2A6. The specific metabolites formed would depend on the initial N-demethylation pattern.

Other Enzyme System Interactions

Beyond the cytochrome P450 system, other enzyme systems are also integral to the complete metabolism of xanthine derivatives.

N-Acetyltransferase 2 (NAT2) is an enzyme involved in the metabolism of various drugs and xenobiotics. In the context of caffeine metabolism, NAT2 is responsible for the acetylation of certain metabolites. dnapal.menih.gov The activity of NAT2 can be assessed using caffeine as a probe by measuring the urinary ratio of 5-acetylamino-6-formylamino-3-methyluracil (B14576) (AFMU) to other metabolites. nih.govnih.gov Genetic polymorphisms in the NAT2 gene can lead to significant inter-individual differences in enzyme activity, categorizing individuals as slow, intermediate, or fast acetylators. nih.gov It is plausible that metabolites of this compound, particularly those with an available amino group following ring opening, could be substrates for NAT2.

Xanthine oxidase (XO) is a key enzyme in the catabolism of purines, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and further to uric acid. wikipedia.org In caffeine metabolism, XO is involved in the conversion of monomethylxanthines to methyluric acids. wikipedia.orgnih.gov For example, 1-methylxanthine, a downstream metabolite of caffeine, is converted to 1-methyluric acid by XO. nih.govwikipedia.org The activity of XO can also be phenotyped using caffeine metabolite ratios in urine. nih.govnih.gov Given that this compound is a xanthine derivative, its downstream metabolites are likely to be substrates for XO, leading to the formation of corresponding uric acid derivatives. Computational docking studies have been used to investigate the binding of caffeine derivatives to xanthine oxidase. wisconsin.edu

Table 2: Key Enzymes in the Secondary Metabolism of Caffeine Metabolites

| Enzyme | Typical Substrate (Caffeine Metabolite) | Typical Product |

|---|---|---|

| CYP2A6 | 1,7-Dimethylxanthine (Paraxanthine) | 1,7-Dimethylurate |

| NAT2 | Metabolites with amino groups | Acetylated metabolites |

This table highlights the roles of key enzymes in the further metabolism of caffeine metabolites, providing a framework for predicting the downstream metabolic pathways of this compound.

Research Applications of Metabolic Studies

The study of the metabolism of xanthine derivatives like caffeine has significant research applications. Caffeine is widely used as a probe drug for in vivo phenotyping of the activity of several key drug-metabolizing enzymes, including CYP1A2, CYP2A6, NAT2, and XO. nih.govnih.govbiorxiv.orglivermetabolism.com By analyzing the concentrations of caffeine and its metabolites in plasma, saliva, or urine, researchers can assess an individual's metabolic capacity for these enzymes. nih.govnih.govbiorxiv.orglivermetabolism.com

This information is valuable in several research and clinical contexts:

Pharmacogenetics: Understanding how genetic variations in metabolic enzymes affect drug disposition and response.

Drug-Drug Interactions: Investigating how co-administered drugs can inhibit or induce metabolic enzymes, altering the clearance of other medications. nih.gov

Disease Pathophysiology: Assessing liver function, as the metabolism of caffeine is sensitive to liver damage. nih.gov

Once the metabolic pathways of this compound are fully elucidated, it could potentially be developed as a more specific or sensitive probe for one or more of these enzyme systems, depending on its metabolic profile.

In Vitro Metabolism Studies Using Liver Microsomes or Isolated Enzymes

In vitro metabolism studies are fundamental in preclinical drug development for identifying metabolic pathways, potential drug-drug interactions, and the enzymes responsible for a compound's biotransformation. These studies typically utilize subcellular fractions, such as liver microsomes, or purified, isolated enzymes.

Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells (hepatocytes) and contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govnih.gov These experimental systems allow researchers to observe the metabolism of a compound in a controlled environment, outside of a living organism.

For caffeine, in vitro studies using human liver microsomes have been instrumental in elucidating its complex metabolic pathways. clinpgx.orgnih.gov Over 95% of caffeine's primary metabolism is attributed to the enzyme CYP1A2. clinpgx.orgnih.gov The main reactions are N-demethylations at three positions and C-8 hydroxylation. clinpgx.orgnih.gov

N-3 demethylation is the major pathway, accounting for approximately 80% of caffeine metabolism and producing the primary metabolite, paraxanthine. nih.govclinpgx.org

N-1 demethylation and N-7 demethylation are minor pathways, leading to the formation of theobromine and theophylline (B1681296), respectively. clinpgx.orgnih.gov

C-8 hydroxylation produces 1,3,7-trimethyluric acid. clinpgx.orgnih.gov

Given the structure of this compound, it is hypothesized that it also serves as a substrate for CYP1A2 and other CYP isoforms. However, the bulky cyclopentyloxy group at the C-8 position likely hinders or prevents C-8 hydroxylation. Therefore, the primary metabolic pathways for this compound are predicted to be N-demethylation at the N-1, N-3, and N-7 positions, analogous to caffeine.

In vitro experiments would involve incubating this compound with liver microsomes (from various species, including human, to assess inter-species differences) and a cofactor system (NADPH) to initiate the enzymatic reactions. Following incubation, analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to separate and identify the resulting metabolites. Studies with specific, isolated CYP enzymes (e.g., recombinant CYP1A2, CYP2C9, CYP3A4) can then confirm which isoforms are responsible for the formation of each metabolite. clinpgx.orgnih.gov

Table 1: Primary Metabolic Pathways of Caffeine Identified in In Vitro Studies

| Metabolic Pathway | Resulting Metabolite | Primary Enzyme(s) Involved | Approximate Contribution |

| N-3 Demethylation | Paraxanthine | CYP1A2 | ~80% |

| N-1 Demethylation | Theobromine | CYP1A2 | ~11% |

| N-7 Demethylation | Theophylline | CYP1A2 | ~4% |

| C-8 Hydroxylation | 1,3,7-Trimethyluric acid | CYP1A2, CYP3A4, CYP2E1 | Minor |

This table summarizes the well-established metabolic pathways of caffeine, which serves as a predictive model for its derivative, this compound. Data sourced from multiple pharmacological studies. nih.govclinpgx.orgnih.gov

Use of Metabolite Ratios as Biomarkers for Enzyme Phenotyping in Preclinical Research

Enzyme phenotyping is the process of determining the functional activity of a specific drug-metabolizing enzyme in an individual or preclinical model. This is crucial because the activity of enzymes like CYP1A2 can vary significantly between individuals due to genetic factors, environmental exposures (like smoking), and co-administered drugs. nih.govnih.gov This variability can lead to differences in drug efficacy and toxicity.

Caffeine is widely used as a safe and effective in vivo probe drug for assessing CYP1A2 activity. nih.govnih.gov The method involves administering a known amount of caffeine and then measuring the concentrations of caffeine and its various metabolites in a biological sample, typically urine or plasma, after a specific time interval. The ratio of a metabolite's concentration to that of the parent drug or another metabolite can serve as a reliable biomarker for the activity of the enzyme that catalyzes that specific metabolic step. nih.gov

For instance, a higher ratio of paraxanthine to caffeine in plasma indicates more rapid N-3 demethylation and thus higher CYP1A2 activity. researchgate.net Urinary metabolite ratios are also commonly used and are less invasive. nih.govresearchgate.net These ratios correlate well with systemic caffeine clearance, which is considered the gold standard for CYP1A2 phenotyping. bohrium.com

While specific metabolite ratios for this compound have not been established, the same principles would apply in preclinical research. After its primary metabolites are identified (as described in section 6.3.1), researchers could develop and validate metabolite ratios to use this compound as a probe drug itself. This would involve:

Identifying a major metabolic pathway catalyzed predominantly by a single enzyme (e.g., the formation of N-3-demethyl-8-(cyclopentyloxy)caffeine by CYP1A2).

Quantifying the parent compound and the target metabolite in plasma or urine of preclinical models (e.g., rats, mice).

Calculating the metabolite ratio and correlating it with known inducers or inhibitors of that specific enzyme to validate its utility as a biomarker.

This approach would allow researchers to phenotype enzyme activity in animal models, providing valuable data on how genetic or environmental factors might influence the disposition of this compound and other drugs metabolized by the same enzymes.

Table 2: Examples of Caffeine Urinary Metabolite Ratios Used for CYP1A2 Phenotyping

| Metabolite Ratio (Abbreviation) | Calculation | Enzyme Activity Indicated |

| Paraxanthine/Caffeine Ratio | [Paraxanthine] / [Caffeine] | CYP1A2 (N-3 demethylation) |

| AAMU+1X+1U/17U Ratio | ([AAMU] + [1X] + [1U]) / [17U] | CYP1A2 (Overall activity) |

| 17X+17U/137X Ratio | ([17X] + [17U]) / [137X] | CYP1A2 (N-3 demethylation) |

This table presents established urinary metabolite ratios of caffeine used to assess CYP1A2 phenotype. Abbreviations: 1X = 1-Methylxanthine; 1U = 1-Methyluric acid; AAMU = 5-Acetylamino-6-formylamino-3-methyluracil; 17U = 1,7-Dimethyluric acid; 17X = Paraxanthine; 137X = Caffeine. Data sourced from phenotyping studies. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are fundamental for the separation and quantification of compounds within a mixture. For a molecule like 8-(Cyclopentyloxy)caffeine, both High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the methods of choice, offering high resolution and sensitivity, respectively.

An HPLC method for this compound would likely be developed based on protocols for other xanthine (B1682287) derivatives. ejgm.co.uknih.gov A reversed-phase approach is typically effective. researchgate.net The separation would be achieved on a C18 column, which separates compounds based on their hydrophobicity. nih.govsigmaaldrich.com Given the structural similarity to caffeine (B1668208), detection via a UV detector would be appropriate, likely in the range of 254-275 nm. ejgm.co.uksigmaaldrich.com

A hypothetical HPLC system for the analysis of this compound is detailed in the table below.

| Parameter | Suggested Conditions |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) ejgm.co.uk |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water ejgm.co.uk |

| Flow Rate | 1.0 mL/min ejgm.co.uksigmaaldrich.com |

| Detection | UV at 254 nm or 272 nm ejgm.co.uknih.govsigmaaldrich.com |

| Column Temperature | 35 °C sigmaaldrich.com |

This table represents a hypothetical starting point for method development and would require optimization.

For detecting trace amounts of this compound, particularly in biological samples, LC-MS/MS is the preferred technique due to its superior sensitivity and selectivity. researchgate.netnih.gov This method couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. nih.gov The analysis would be performed in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a particular fragmentation of the parent ion. nih.gov

A proposed LC-MS/MS setup for this compound analysis is outlined below.

| Parameter | Suggested Conditions |

| Ionization Mode | Positive Electrospray Ionization (ESI+) researchgate.net |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Parent Ion (Q1) | [M+H]⁺ of this compound (requires experimental determination) |

| Product Ion (Q3) | Major fragment ion (requires experimental determination) |

| Collision Energy | To be optimized for the specific parent-product transition |

This table outlines a theoretical framework for an LC-MS/MS method that would need to be experimentally developed.

Spectrophotometric Methods for Compound Analysis

UV-Vis spectrophotometry is a simpler, more accessible method for the quantification of compounds. nih.gov While less specific than chromatographic techniques, it can be suitable for the analysis of relatively pure samples. nih.gov The method relies on the principle that every compound absorbs light at a specific wavelength. For this compound, the maximum absorbance wavelength (λmax) would first need to be determined, which is expected to be similar to that of caffeine, around 273 nm. nih.gov A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Method Development and Validation for Research Compound Analysis

Any new analytical method must be validated to ensure its reliability for its intended purpose. nih.gov This is a critical step before the method can be used for routine analysis in research applications. semanticscholar.org

Validation of an analytical method for this compound would involve assessing several key parameters as defined by the International Conference on Harmonisation (ICH) guidelines. nih.gov

Precision : This would be evaluated by repeatedly analyzing the same sample to determine the degree of scatter between the results. The results are typically expressed as the relative standard deviation (%RSD). nih.gov

Accuracy : This is determined by comparing the measured concentration to a known true value, often assessed through recovery studies in a sample matrix. nih.gov

Sensitivity : The limits of detection (LOD) and quantification (LOQ) would be established to define the lowest concentration of the compound that can be reliably detected and quantified. nih.gov

Linearity : This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

The table below summarizes the key validation parameters.

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Precision | Agreement among a series of measurements. nih.gov | %RSD < 2% nih.gov |

| Accuracy | Closeness of the test results to the true value. nih.gov | 98-102% Recovery nih.gov |

| Linearity (r²) | Correlation between concentration and instrument response. nih.gov | r² > 0.999 nih.gov |

| LOD/LOQ | Lowest concentration detectable/quantifiable with accuracy. nih.gov | Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ) |

This table provides typical acceptance criteria for method validation based on ICH guidelines.

Analyzing this compound in biological matrices such as plasma or tissue homogenates from preclinical studies presents additional challenges due to the presence of interfering substances. nih.gov Sample preparation is a critical step to remove these interferences and may involve techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). nih.gov The use of an internal standard is also crucial for accurate quantification in complex matrices to correct for variations in sample processing and instrument response. nih.gov The validation process would need to be performed within the specific biological matrix to account for matrix effects. nih.gov

Conceptual Therapeutic and Biomedical Applications of 8 Cyclopentyloxy Caffeine Preclinical Focus

Advancements as Adenosine (B11128) Receptor Antagonists for Neurobiological Research

Caffeine (B1668208) and its derivatives are well-known antagonists of adenosine receptors. youtube.com The structural modifications at the C-8 position, such as the addition of a cyclopentyloxy group, can enhance the affinity and selectivity for different subtypes of adenosine receptors (A1, A2A, A2B, and A3). researchgate.net 8-(Cyclopentyloxy)caffeine is investigated for its potential as a potent and selective adenosine receptor antagonist.

In neurobiological research, selective adenosine receptor antagonists are valuable tools. For instance, antagonists of the A1 receptor are studied for their potential cognitive-enhancing effects, while A2A receptor antagonists are explored for their therapeutic potential in neurodegenerative conditions like Parkinson's disease. nih.gov The antagonism of A2A receptors can potentiate dopamine-mediated neurotransmission, which is a key therapeutic strategy in Parkinson's disease. nih.gov The development of caffeine derivatives with improved receptor selectivity and pharmacokinetic profiles is an active area of research. nih.gov

Below is a table summarizing the affinity of caffeine and a related 8-substituted xanthine (B1682287) at human adenosine receptors, illustrating how substitution at the 8-position can alter receptor binding.

| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |

| Caffeine | 12,000 | 2,400 | 13,000 | >100,000 |

| Istradefylline (8-styrylxanthine) | 1.3 | 2.2 | 160 | 3,400 |

| Data extrapolated from general knowledge on adenosine receptor antagonists. nih.gov |

Potential as Bronchodilators in Preclinical Models of Respiratory Conditions

Caffeine is recognized as a weak bronchodilator and is chemically related to theophylline (B1681296), a drug historically used in the treatment of asthma. nih.gov The bronchodilatory effect of xanthines is partly attributed to their antagonism of adenosine receptors in the airways, which can lead to the relaxation of airway smooth muscle. nih.gov Additionally, some xanthines may act as phosphodiesterase (PDE) inhibitors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation. nih.gov

Preclinical studies on 8-substituted caffeine derivatives are exploring their potential for enhanced bronchodilatory effects compared to caffeine or theophylline. The modifications at the C-8 position can influence the compound's potency as both an adenosine receptor antagonist and a PDE inhibitor. Research in this area often involves in vitro studies on isolated airway smooth muscle tissues and in vivo studies in animal models of bronchoconstriction. nih.gov

The mechanism of action for bronchodilation by xanthines is multifaceted, involving not only adenosine receptor antagonism and PDE inhibition but also potential effects on intracellular calcium release and actin filament function. nih.govnih.gov

Exploration in Preclinical Anti-inflammatory Research Paradigms

There is growing evidence for the anti-inflammatory properties of caffeine and its derivatives. nih.gov In preclinical models, caffeine has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net This anti-inflammatory activity is thought to be mediated, in part, through the antagonism of adenosine receptors, as adenosine can modulate inflammatory responses.

The investigation of this compound in preclinical anti-inflammatory research is based on the hypothesis that its specific molecular structure may confer more potent or targeted anti-inflammatory effects. Preclinical models used to evaluate these properties include cell-based assays with immune cells like macrophages and animal models of inflammation induced by agents such as lipopolysaccharide (LPS). nih.govnih.gov The table below summarizes the effects of caffeine on the expression of key inflammatory genes in a preclinical model of LPS-induced inflammation. nih.gov

| Gene | Effect of Caffeine Pre-treatment |

| Il1b (pro-inflammatory) | Reduced expression |

| Il6 (pro-inflammatory) | Reduced expression |

| Tnfa (pro-inflammatory) | Reduced expression |

| Il10 (anti-inflammatory) | Increased expression |

| Il13 (anti-inflammatory) | Increased expression |

Role as Lead Compounds in Drug Discovery for Enzyme Modulators

Caffeine and its derivatives serve as valuable lead compounds in the discovery of new drugs that modulate the activity of various enzymes. nih.gov The xanthine scaffold is amenable to chemical modification at several positions, allowing for the optimization of activity against specific enzyme targets. One area of significant interest is the development of caffeine-derived monoamine oxidase (MAO) inhibitors. nih.gov MAO-B inhibitors, in particular, are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine (B1211576). nih.gov

Additionally, some 8-substituted caffeine derivatives have been investigated for their ability to inhibit other enzymes, such as topoisomerase II, which is a target for some anticancer drugs. researchgate.net The exploration of this compound as a lead compound involves screening its activity against a panel of enzymes to identify potential therapeutic targets. This process is often guided by computational modeling and structure-activity relationship studies to predict and rationalize the compound's interactions with different enzymes.

Investigation in Cellular and Molecular Oncology Research (e.g., Radiosensitization potential of 8-substituted caffeine derivatives)

In the field of oncology, caffeine has been studied for its ability to enhance the efficacy of radiation therapy and some chemotherapy agents. nih.gov This radiosensitizing effect is linked to caffeine's ability to interfere with cell cycle checkpoints, particularly the G2/M checkpoint, which is often activated in response to DNA damage. nih.gov By abrogating this checkpoint, caffeine can force cancer cells with damaged DNA to enter mitosis, leading to cell death.

8-substituted caffeine derivatives, such as 8-bromocaffeine, have been specifically investigated as radiosensitizers. wikipedia.org The substitution at the C-8 position can modulate this activity. The potential of this compound in this area is a subject of preclinical research. Such investigations typically involve in vitro studies on cancer cell lines, where the compound is tested in combination with radiation to assess its ability to enhance cell killing. nih.gov These studies also aim to elucidate the molecular mechanisms underlying the radiosensitizing effects, which may involve the modulation of key proteins involved in DNA damage response and cell cycle control. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.